Product packaging for 4,5-Dichloro-2-nitrophenol(Cat. No.:CAS No. 39224-65-2)

4,5-Dichloro-2-nitrophenol

Cat. No.: B042031
CAS No.: 39224-65-2
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dichloro-2-nitrophenol is a versatile halogenated nitrophenol derivative of significant value in synthetic organic chemistry and materials science research. Its structure, featuring both electron-withdrawing nitro and chloro substituents on the phenolic ring, makes it an excellent building block for the synthesis of more complex heterocyclic compounds, such as benzimidazoles and phenazines, via nucleophilic substitution and reduction-condensation sequences. The phenolic hydroxyl group allows for further functionalization, while the nitro group can be selectively reduced to an amine, serving as a key handle for constructing diverse molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFFUJIHZMPDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192485
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-65-2
Record name 4,5-Dichloro-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 4,5 Dichloro 2 Nitrophenol

Established Laboratory Synthesis Procedures

Traditional synthesis of 4,5-Dichloro-2-nitrophenol relies on well-established organic reactions, primarily through the nitration of specific phenolic precursors or the hydrolysis of suitably substituted nitroaromatics.

Nitration Reactions of Precursor Phenolic Compounds

The most direct route involves the electrophilic nitration of 3,4-dichlorophenol (B42033). In this reaction, the hydroxyl group of the phenol (B47542) acts as a powerful activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the nitration occurs at one of the two available ortho positions. The electronic effects of the two chlorine atoms influence the final regioselectivity.

A typical laboratory procedure involves dissolving 3,4-dichlorophenol in a solvent like dichloromethane. thieme-connect.de The nitrating agent, often a mixture of nitric acid and a dehydrating agent like sulfuric acid, is then added, which generates the nitronium ion in situ. The reaction is typically performed at controlled temperatures to manage the exothermic nature of the reaction and to minimize the formation of by-products. One specific method involves the use of tetra-n-butylammonium bromide as a phase-transfer catalyst in dichloromethane. thieme-connect.de The directing effects of the substituents on the aromatic ring are crucial; the strongly activating hydroxyl group primarily governs the position of nitration, leading to the nitro group being introduced at the C2 position. masterorganicchemistry.com

Hydrolytic Routes from Halogenated Nitrobenzene (B124822) Derivatives

An alternative established pathway is the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzene derivative. This approach starts with a benzene (B151609) ring that already contains the required chloro and nitro groups, with a leaving group at the position where the hydroxyl group is desired. A suitable precursor for this route would be 1,2,4-trichloro-5-nitrobenzene. chemicalbook.comsolubilityofthings.com

The reaction proceeds via hydrolysis, where a nucleophile, typically a hydroxide (B78521) ion (from sodium hydroxide or potassium hydroxide), displaces one of the chlorine atoms. google.com The presence of the electron-withdrawing nitro group is essential, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). stackexchange.comyoutube.com The chlorine atom at the C1 position (ortho to the nitro group) is the most activated and is selectively replaced by the hydroxyl group. The reaction is often carried out in water or a mixture of water and a miscible organic solvent at elevated temperatures. google.comsciencemadness.org Following the substitution, the resulting phenolate (B1203915) salt is neutralized with an acid to yield the final this compound product.

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and safer processes. catalysis.blogmdpi.com These "green" approaches aim to improve yield and selectivity while reducing hazardous waste and energy consumption. elchemy.com

Catalytic Synthesis Techniques (e.g., Rare Earth Triflate Catalysis)

A significant advancement in nitration chemistry is the use of water-tolerant Lewis acid catalysts, such as rare earth metal triflates [RE(OTf)₃], including scandium (Sc(OTf)₃) and ytterbium (Yb(OTf)₃). researchgate.netgoogle.com These catalysts are effective in promoting nitration using stoichiometric amounts of nitric acid, with the only by-product being water. researchgate.net This method avoids the use of large quantities of strong acids like sulfuric acid, which are corrosive and generate significant waste.

In a typical catalytic cycle, the rare earth triflate activates the nitrating agent, facilitating the formation of the electrophile under milder conditions than traditional methods. researchgate.net The catalysts can be recovered after the reaction and reused, adding to the economic and environmental benefits of the process. google.comresearchgate.net While specific application to this compound is not widely documented, the successful nitration of various substituted benzenes and phenols using this method suggests its high potential for this synthesis. researchgate.net

Catalyst TypeNitrating AgentKey Advantages
Rare Earth Triflate Nitric Acid / N₂O₅Water-tolerant, recyclable, avoids strong acid waste, high yields. researchgate.netgoogle.com
Zeolite β Nitric Acid / Acetic AnhydrideRecyclable, high regioselectivity, easily separable by-products. acs.org
Solid Acid Catalysts Nitric AcidEnvironmentally friendly, clean process, remarkable ortho-selectivity. researchgate.net

This table provides an interactive overview of different catalytic systems used in nitration reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. numberanalytics.comnumberanalytics.com Key variables include temperature, reaction time, and the choice of solvent and catalyst. numberanalytics.com

In the nitration of 3,4-dichlorophenol, for example, maintaining a low temperature can help control the exothermic reaction and prevent the formation of oxidation by-products, such as benzoquinones, which are common in phenol nitrations. google.com The use of advanced process control and automated systems allows for real-time monitoring and adjustment of these parameters, leading to consistently high yields. whiterose.ac.ukrsc.orgarxiv.org In hydrolytic routes, the concentration of the base, reaction temperature, and time must be carefully balanced to ensure complete substitution without promoting side reactions.

ParameterConditionRationalePotential Outcome
Temperature Low (e.g., 0-20 °C)Controls exothermicity of nitration, reduces by-product formation. google.comHigher purity and selectivity. numberanalytics.com
Catalyst Recyclable (e.g., Zeolite, RE(OTf)₃)Reduces waste and cost associated with traditional acid catalysts. researchgate.netacs.orgGreener process, improved atom economy.
Solvent Apolar Aprotic (e.g., Dichloromethane)Good solubility for reactants, can be immiscible with aqueous phases for easy separation. google.comSimplified workup and purification.
Reaction Time Optimized via monitoring (e.g., HPLC)Ensures complete conversion without degradation of the product.Maximized yield. whiterose.ac.uk

This interactive table outlines strategies for optimizing the synthesis of this compound.

Minimization of By-product Formation and Waste Generation

A core principle of green chemistry is waste prevention. elchemy.com In the synthesis of this compound, this involves strategies to reduce the formation of unwanted isomers and to recycle reagents. The primary by-products in the nitration of 3,4-dichlorophenol are other nitrated isomers and oxidation products. The use of highly regioselective catalysts, such as certain zeolites, can significantly enhance the formation of the desired 2-nitro isomer. acs.org

Traditional mixed-acid nitrations generate large volumes of spent acid, which poses a significant disposal challenge. numberanalytics.com Modern industrial processes increasingly incorporate systems for the recovery and recycling of sulfuric acid, which can be purified and reused in the nitration process. nih.govrsc.org Furthermore, adopting continuous-flow reactors over batch processing offers better control over reaction conditions, leading to higher selectivity, improved safety, and less waste. numberanalytics.comrsc.org Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) in the presence of catalysts are also being explored as they can offer cleaner reaction profiles. researchgate.net

Synthesis of Related Chloronitrophenols and Analogues for Comparative Studies

The synthetic methodologies for various chloronitrophenol isomers offer a valuable context for comparative analysis. Different isomers are often prepared from distinct starting materials and under varied reaction conditions, which are dictated by the directing effects of the substituents on the aromatic ring.

Synthesis of 2-Chloro-4-nitrophenol (B164951)

One approach to synthesizing 2-chloro-4-nitrophenol begins with 4-nitroaniline. The starting material is treated with N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) to yield 2-chloro-4-nitroaniline, which can then be converted to the target phenol. chemicalbook.com Another pathway starts from 2-methoxy-5-nitroaniline, which undergoes a diazotization reaction followed by a Sandmeyer reaction to produce 2-chloro-4-nitroanisole. This intermediate is then treated with sodium hydroxide, followed by acidification to yield 2-chloro-4-nitrophenol. scnu.edu.cn A further method involves the oxidative chlorination of 4-nitrophenol (B140041) using hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide. google.com

Synthesis of 4-Chloro-2-nitrophenol (B165678)

The synthesis of 4-chloro-2-nitrophenol is commonly achieved through the hydrolysis of 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com In this nucleophilic aromatic substitution, the chlorine atom at the 2-position (ortho to the nitro group) is selectively replaced by a hydroxyl group. The reaction is typically carried out using sodium hydroxide in an aqueous solution, often under heat and pressure. sciencemadness.org An improved method involves the use of activated carbon to adsorb organic impurities during the reaction, which is then filtered off. google.com

Synthesis of 2,4-Dichloro-6-nitrophenol (B1219690)

The synthesis of 2,4-dichloro-6-nitrophenol can be approached from different precursors. One method involves the nitration of 1,2,3-trichlorobenzene (B84244) using a mixture of concentrated sulfuric acid and fuming nitric acid. Another route is the photonitration of 2,4-dichlorophenol (B122985), a process that can occur in environmental settings. nih.gov A multi-step industrial synthesis starts with the chlorination of p-nitrotoluene, followed by the hydrolysis of the resulting 2,3,6-trichloro-4-nitrotoluene intermediate. tandfonline.com

Synthesis of Other Dichloronitrophenol Isomers

For comparative purposes, the synthesis of other isomers such as 2,5-dichloro-4-nitrophenol (B1581652) and 5-chloro-2-nitrophenol (B185284) is also relevant.

2,5-Dichloro-4-nitrophenol is typically prepared by the nitration of 2,5-dichlorophenol (B122974) using a mixture of concentrated nitric and sulfuric acids.

5-Chloro-2-nitrophenol can be synthesized by reacting 2,4-dichloronitrobenzene (B57281) with an alkali metal hydroxide, such as sodium hydroxide, in the presence of an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This reaction selectively substitutes the chlorine atom ortho to the nitro group.

The table below summarizes the synthetic pathways for these related chloronitrophenol analogues, highlighting the diversity of precursors and reaction types employed.

Table 2: Comparative Synthesis of Chloronitrophenol Analogues

Target Compound Starting Material Key Reagents/Conditions Reaction Type Reference
2-Chloro-4-nitrophenol 4-Nitroaniline N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Acetonitrile Chlorination chemicalbook.com
2-Chloro-4-nitrophenol 4-Nitrophenol Hydrochloric acid, Hydrogen peroxide Oxidative Chlorination google.com
4-Chloro-2-nitrophenol 2,5-Dichloronitrobenzene Sodium hydroxide, Water, Heat Nucleophilic Aromatic Substitution sciencemadness.orggoogle.com
2,4-Dichloro-6-nitrophenol 1,2,3-Trichlorobenzene Concentrated H₂SO₄, Fuming HNO₃ Electrophilic Aromatic Nitration
2,4-Dichloro-6-nitrophenol 2,4-Dichlorophenol Photoproduced *NO₂ Photonitration nih.gov
2,5-Dichloro-4-nitrophenol 2,5-Dichlorophenol Concentrated HNO₃, Concentrated H₂SO₄ Electrophilic Aromatic Nitration

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3,4-Dichlorophenol
2-Chloro-4-nitrophenol
4-Nitroaniline
2-Chloro-4-nitroaniline
2-Methoxy-5-nitroaniline
2-Chloro-4-nitroanisole
4-Nitrophenol
4-Chloro-2-nitrophenol
2,5-Dichloronitrobenzene
2,4-Dichloro-6-nitrophenol
1,2,3-Trichlorobenzene
2,4-Dichlorophenol
p-Nitrotoluene
2,3,6-Trichloro-4-nitrotoluene
2,5-Dichloro-4-nitrophenol
2,5-Dichlorophenol
5-Chloro-2-nitrophenol
Tetra-n-butylammonium bromide
N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Nitric Acid
Dichloromethane
Acetonitrile
Sodium hydroxide
Hydrochloric acid
Hydrogen peroxide
Sulfuric Acid

Environmental Dynamics and Biogeochemical Fate of 4,5 Dichloro 2 Nitrophenol

Sources and Environmental Introduction Pathways

The presence of 4,5-Dichloro-2-nitrophenol in the environment is linked to human activities, originating from direct industrial releases and as a secondary product from the transformation of other chemical compounds.

While specific release data for this compound is not extensively documented, its introduction into the environment can be inferred from the industrial activities surrounding related chlorinated and nitrated aromatic compounds. iarc.fr Chloronitrophenols (CNPs) and their precursors are utilized in the synthesis of a wide array of products, including dyes, pesticides, fungicides, and pharmaceuticals. llojibwe.orgnih.govgovinfo.govnih.gov The manufacturing processes for these items, as well as for the parent compounds like dichloronitrobenzenes, can lead to the release of this compound into waste streams, which may then enter soil and water systems. iarc.fr The commercial availability of this compound from chemical suppliers further indicates its use in industrial or research settings, creating potential pathways for environmental release. chemicalbook.com General releases of nitrophenols from manufacturing and processing industries are known to contaminate water and soil. llojibwe.orgcdc.gov

This compound has been identified as a transformation product of other persistent environmental pollutants. A significant formation pathway is the atmospheric oxidation of certain polychlorinated biphenyls (PCBs). nih.gov Specifically, it is a product of the reaction between the highly toxic 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB126) and hydroxyl (OH) radicals in the atmosphere. nih.gov

Furthermore, the broader class of chloronitrophenols is known to arise from the environmental degradation of various pesticides. llojibwe.orgpjoes.com For instance, phenylurea herbicides like diuron (B1670789) can undergo biotransformation to produce chloronitrophenol derivatives. oup.com The microbial degradation of other chloronitrophenols, such as 2-chloro-4-nitrophenol (B164951), has been extensively studied, demonstrating that bacteria in soil and water can metabolize these compounds, indicating that complex chlorinated nitrophenols are active participants in environmental biochemical cycles. nih.govacs.org

The primary documented mechanism for the atmospheric formation of this compound is the gas-phase oxidation of PCB126 initiated by OH radicals. nih.gov This photochemical reaction highlights the atmosphere's role in creating new, potentially toxic compounds from existing pollutants. nih.gov

General studies on nitrophenols provide additional context for potential atmospheric formation pathways. These compounds can be formed through the atmospheric photochemical reactions of aromatic compounds (like benzene (B151609) and toluene) with nitrogen oxides (NOx). cdc.gov Vehicle exhaust is a notable source of both the precursor aromatic compounds and the nitrogen oxides necessary for these reactions. llojibwe.orgcdc.gov The nitration of phenolic compounds already present in the atmosphere is a recognized secondary formation source. polyu.edu.hk This can occur in both the gas phase and the atmospheric aqueous phase (e.g., in cloud or fog droplets), often involving reactions with nitrogen dioxide (NO2) or the nitrate (B79036) radical (NO3•). polyu.edu.hkacs.org Studies have shown that Cl-substituted nitrophenols can be formed via the oxidation of mononitrophenols by the nitrate radical, particularly during nighttime. polyu.edu.hk

Formation as a Metabolite or Degradation Product

Distribution and Partitioning in Environmental Compartments

Once introduced into the environment, this compound is distributed among the air, water, and soil, with its movement and final location governed by its physical and chemical properties.

The formation of this compound from the atmospheric oxidation of PCB126 suggests it exists in the gas phase. nih.gov Its precursor, PCB126, has an estimated atmospheric lifetime of about 47 days, which allows for long-range transport from local sources to a global scale. nih.gov Consequently, this compound can be formed and distributed over wide geographical areas.

Like other nitrophenols, it is subject to atmospheric removal processes. cdc.govwho.int A significant portion of airborne nitrophenols can become bound to particulate matter. who.intunito.it These particles, along with the gaseous form of the compound, are then removed from the atmosphere through wet deposition (rain and snow) and dry deposition, leading to their transfer to soil and surface waters. cdc.govwho.int

The behavior of this compound in aquatic systems is heavily influenced by its water solubility. Specific data for the 4,5-dichloro isomer is limited, but information on the closely related 2,5-dichloro-4-nitrophenol (B1581652) isomer provides insight into its likely properties. It is expected to have low solubility in water, with reported values for the 2,5-isomer around 0.1 g/L at room temperature. solubilityofthings.com This low solubility means it may not readily dissolve in large quantities. However, it is more soluble in organic solvents. solubilityofthings.com

The solubility of nitrophenols is also dependent on the pH of the water. solubilityofthings.com In more alkaline (higher pH) conditions, the phenolic hydroxyl group can deprotonate, forming a salt. This ionic form is more water-soluble, which can increase its concentration in alkaline waters. solubilityofthings.com Due to its chlorinated structure, the compound is considered to be persistent in the environment. solubilityofthings.com

Solubility Data for 2,5-Dichloro-4-nitrophenol (Isomer)

Solvent SystemSolubility (at room temp.)Notes
Water~ 0.1 g/LLow solubility in neutral water. solubilityofthings.com
Alkaline WaterIncreased SolubilitySolubility enhances in alkaline (higher pH) conditions due to deprotonation. solubilityofthings.com
Organic Solvents (e.g., ethanol, acetone, DMSO)More SolubleGenerally shows higher solubility in organic solvents compared to water. solubilityofthings.com

Note: The data in this table is for the isomer 2,5-Dichloro-4-nitrophenol and is used as an illustrative proxy due to the lack of specific data for this compound.

Soil and Sediment Interactions and Sorption Processes

The environmental behavior of this compound in terrestrial and aquatic systems is significantly governed by its interactions with soil and sediment particles. Sorption, a process where a substance adheres to a solid surface, is a key determinant of the compound's mobility, bioavailability, and susceptibility to degradation. For chloronitrophenolic compounds, the extent of sorption is influenced by the physicochemical properties of both the chemical and the soil or sediment matrix.

The primary factors controlling the sorption of organic compounds like this compound include soil organic matter content, clay mineralogy, and the pH of the surrounding environment. Organic carbon is a major sorbent for hydrophobic organic chemicals; thus, soils and sediments with higher organic carbon content are expected to exhibit stronger sorption of this compound.

The pH of the soil and water interface is particularly critical. As a phenolic compound, this compound is a weak acid that can exist in either a neutral (protonated) or anionic (deprotonated) form, depending on the pH. The neutral form is generally more hydrophobic and sorbs more strongly to organic matter, while the anionic form is more water-soluble and mobile. The acidity constant (pKa) of the compound dictates the pH at which this transition occurs. For instance, the related compound 4-nitrophenol (B140041) has a pKa of 7.15. researchgate.net At pH values below the pKa, the neutral species dominates, leading to increased sorption. Conversely, at pH values above the pKa, the anionic form prevails, resulting in weaker sorption and greater mobility in the soil-water system.

Table 1: Sorption Coefficients for Structurally Related Phenolic Compounds This table provides context for the potential sorption behavior of this compound. Specific experimental values for this compound are not available.

Compound Soil/Sediment Type Koc (L/kg) Kd (L/kg) Reference
2,4-Dichlorophenol (B122985) Various Soils 160 - 1,100 - d-nb.info
Pentachlorophenol (B1679276) Various Soils 1,000 - 100,000 - acs.org
4-Nitrophenol Various Soils 10 - 500 - researchgate.net

Koc: Organic Carbon-Normalized Sorption Coefficient; Kd: Soil-Water Partition Coefficient.

Given its dichlorinated and nitrated structure, this compound is expected to exhibit moderate to strong sorption behavior in soils and sediments, particularly in those with high organic matter content and at acidic to neutral pH.

Environmental Persistence and Transformation Processes

The persistence of this compound in the environment is determined by its resistance to various transformation processes, including biodegradation, photodegradation, and chemical degradation. The presence of both chlorine and nitro functional groups on the aromatic ring generally renders the molecule more resistant to degradation compared to simple phenol (B47542).

Biodegradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and water. The degradation of chloronitrophenols can proceed under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the microbial communities present and environmental conditions.

Studies on related isomers provide insight into potential biodegradable pathways. For example, the biodegradation of 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol (B165678) has been observed in several bacterial strains. acs.orgnih.gov These processes are often initiated by monooxygenase or dioxygenase enzymes that catalyze the removal of the nitro group and/or chlorine atoms. Common intermediates in the degradation of chloronitrophenols include chlorocatechols and chlorohydroquinones, which are subsequently subjected to ring cleavage. d-nb.infoacs.org For instance, some bacteria degrade 2-chloro-4-nitrophenol via the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgnih.gov It is plausible that this compound could be degraded via similar oxidative or reductive pathways, although the additional chlorine atom may increase its recalcitrance. The process often requires an acclimation period for the microbial populations to develop the necessary enzymes. cdc.gov

Photodegradation

Photodegradation, or photolysis, is another significant transformation process, particularly in surface waters where the compound is exposed to sunlight. pjoes.com The absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, including the cleavage of carbon-chlorine bonds or transformation of the nitro group. nih.govuc.pt The rate of direct photolysis depends on the overlap between the compound's UV-visible absorption spectrum and the solar spectrum at the water's surface. pjoes.com The presence of other substances in the water, such as dissolved organic matter (humic acids), can also influence photodegradation rates through photosensitization processes. While specific half-life data for the photodegradation of this compound is unavailable, studies on other nitrophenols show that it is a viable degradation route. glfc.org

Chemical Degradation

Chemical degradation through processes like hydrolysis is generally slow for chloronitrophenols under typical environmental pH conditions. The strong electron-withdrawing nature of the nitro and chloro groups stabilizes the aromatic ring, making it resistant to hydrolytic attack. vulcanchem.com

The combination of these factors suggests that this compound is likely to be moderately persistent in the environment, with its ultimate fate depending on a complex interplay of sorption, biodegradation, and photodegradation processes. Its persistence is expected to be higher in deeper soil layers and sediments where microbial activity and light penetration are limited. llojibwe.org

Table 2: Potential Transformation Pathways and Intermediates for Chloronitrophenols This table illustrates likely transformation mechanisms for this compound based on studies of related compounds.

Process Example Reactant Key Intermediates Degrading Agent Reference
Biodegradation 2-Chloro-4-nitrophenol Chlorohydroquinone, Hydroquinone Rhodococcus imtechensis acs.orgnih.gov
Biodegradation 4-Chloro-2-nitrophenol 4-Chloro-2-aminophenol Enterobacter cloacae d-nb.info
Photodegradation General Nitrophenols Hydroxylated derivatives, ring cleavage products Sunlight (UV radiation) pjoes.comnih.gov

| Chemical Degradation | 4-Chloro-2-nitrophenol | Resistant to hydrolysis | Water (hydrolysis) | vulcanchem.com |

Degradation and Remediation Technologies for 4,5 Dichloro 2 Nitrophenol

Microbial Biodegradation Processes

Microbial biodegradation presents a cost-effective and environmentally sound approach for the removal of persistent organic pollutants like chloronitrophenols from the environment. d-nb.info The intrinsic metabolic capabilities of various microorganisms can be harnessed to break down these toxic compounds into less harmful substances. The effectiveness of this process relies on the presence of specific enzymatic systems capable of attacking the stable aromatic ring and cleaving the carbon-chlorine and carbon-nitro bonds.

Isolation and Characterization of 4,5-Dichloro-2-nitrophenol Degrading Microorganisms

While specific studies on the isolation of microorganisms that degrade this compound are not extensively documented in the reviewed literature, research on analogous chlorinated nitrophenols provides significant insights. Numerous bacterial strains capable of utilizing various chloronitrophenol isomers as their sole source of carbon, nitrogen, and energy have been isolated and characterized, primarily from contaminated soil and industrial wastewater. bohrium.comfrontiersin.orgnih.govacs.org These microorganisms typically belong to genera known for their versatile metabolic activities, such as Pseudomonas, Burkholderia, Rhodococcus, and Cupriavidus. frontiersin.orgnih.gov

For instance, Cupriavidus sp. CNP-8 was isolated for its ability to degrade 2-chloro-5-nitrophenol (B15424), and Burkholderia sp. RKJ 800 has been shown to metabolize 2-chloro-4-nitrophenol (B164951). nih.gov Similarly, Rhodococcus imtechensis RKJ300 can degrade 2-chloro-4-nitrophenol and 2,4-dinitrophenol (B41442). acs.org The isolation of these functionally similar microbes is often achieved through enrichment culture techniques, where a minimal medium containing the target pollutant as the sole carbon and energy source is used to select for competent degraders from a diverse environmental sample. bohrium.comnih.gov It is highly probable that similar methods could successfully isolate strains capable of mineralizing this compound.

Table 1: Examples of Bacteria Degrading Structurally Similar Chloronitrophenols

Bacterial Strain Degraded Compound(s) Key Findings
Cupriavidus sp. CNP-8 2-Chloro-5-nitrophenol (2C5NP) Utilizes 2C5NP as a sole carbon and nitrogen source via a partial reductive pathway. frontiersin.org
Burkholderia sp. RKJ 800 2-Chloro-4-nitrophenol (2C4NP) Degrades 2C4NP with chlorohydroquinone (B41787) and hydroquinone (B1673460) as major metabolites. nih.gov
Rhodococcus imtechensis RKJ300 2-Chloro-4-nitrophenol, 4-Nitrophenol (B140041) Utilizes both oxidative and reductive mechanisms for degradation. acs.org
Pseudomonas sp. JHN 4-Chloro-3-nitrophenol (4C3NP) Degrades 4C3NP with the formation of 4-chlororesorcinol (B43231) as a novel metabolite. bohrium.com
Exiguobacterium sp. PMA 4-Chloro-2-nitrophenol (B165678) (4C2NP) Degrades 4C2NP with 4-chloro-2-aminophenol and 2-aminophenol (B121084) as intermediates. frontiersin.org

Elucidation of Aerobic Biodegradation Pathways

The aerobic biodegradation of chlorinated nitroaromatic compounds is a multi-step process involving a sequence of enzymatic reactions. The stability of these molecules, conferred by the electron-withdrawing nitro and chloro substituents, necessitates specific enzymes to initiate the degradation cascade. nih.gov The primary mechanisms involved are the reduction of the nitro group, dehalogenation, and subsequent cleavage of the aromatic ring.

The initial attack on a nitrophenol compound can occur via either reduction of the nitro group or oxidation of the aromatic ring. bohrium.comnih.gov In many bacterial pathways, the first step is the reduction of the nitro group (-NO₂) to a nitroso (-NO) and then to a hydroxylamino (-NHOH) group, which can be further reduced to an amino group (-NH₂). nih.gov This sequence is catalyzed by enzymes called nitroreductases, which are often flavin-dependent. frontiersin.org

For example, the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. CNP-8 is initiated by a NADPH-dependent nitroreductase (MnpA) that catalyzes the partial reduction to 2-chloro-5-hydroxylaminophenol. frontiersin.org Similarly, the degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes JS45 involves a nitrobenzene nitroreductase that reduces it to hydroxylaminobenzene. nih.gov It is plausible that the degradation of this compound would begin with a similar nitroreductase-mediated conversion to 4,5-Dichloro-2-hydroxylaminophenol, which is a less stable and more reactive intermediate.

The removal of chlorine atoms (dehalogenation) is a critical step in the detoxification and mineralization of chlorinated aromatic compounds. semanticscholar.org This can occur at different stages of the degradation pathway and through several mechanisms:

Oxidative Dehalogenation : This mechanism involves monooxygenase or dioxygenase enzymes that incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to hydroxylation. This hydroxylation can destabilize the carbon-chlorine bond, resulting in the spontaneous or enzymatic removal of the halogen. For instance, a monooxygenase in Burkholderia cepacia AC1100 converts 2,4,5-trichlorophenol (B144370) to 2,5-dichloro-p-hydroquinone, removing a chlorine atom in the process. semanticscholar.orgrsc.org

Hydrolytic Dehalogenation : In this process, a chlorine atom is replaced by a hydroxyl group derived from a water molecule. This reaction is catalyzed by dehalogenase enzymes. semanticscholar.orgwur.nl The hydrolytic dehalogenation of 4-chlorobenzoyl-CoA is a well-studied example. wur.nlmdpi.com

Reductive Dehalogenation : This involves the replacement of a chlorine atom with a hydrogen atom. While common under anaerobic conditions, it can also occur aerobically. wur.nl In the degradation of 2-chloro-5-nitrophenol, after the initial reduction of the nitro group, the resulting aminohydroquinone intermediate is dechlorinated to aminohydroquinone. nih.gov

For this compound, dehalogenation could occur after the initial reduction of the nitro group or after the formation of a dihydroxy-intermediate like a dichlorocatechol.

Following the modification of the substituents (nitro and chloro groups), the resulting catecholic or hydroquinonic intermediates undergo cleavage of the aromatic ring. This is an oxidative process catalyzed by dioxygenase enzymes, which incorporate molecular oxygen to break the ring structure. nih.govnih.gov

Catechol Cleavage : If the degradation proceeds through a substituted catechol (e.g., 4,5-dichlorocatechol), the ring can be cleaved by either ortho (intradiol) or meta (extradiol) cleavage dioxygenases. Ortho-cleavage occurs between the two hydroxyl groups, while meta-cleavage occurs adjacent to one of the hydroxyls. d-nb.infonih.gov The resulting aliphatic products are then funneled into central metabolic pathways like the TCA cycle. nih.gov

Hydroquinone Cleavage : If a substituted hydroquinone is formed, a hydroquinone dioxygenase cleaves the ring. For example, the LinE enzyme in Sphingomonas paucimobilis is a (chloro)hydroquinone 1,2-dioxygenase that cleaves the aromatic ring of chlorohydroquinone to produce maleylacetate. nih.gov Similarly, PnpC1C2 from Pseudomonas putida cleaves hydroquinone into γ-hydroxymuconic semialdehyde. researchgate.net

The specific pathway for this compound would depend on the exact nature of the dihydroxylated intermediate formed prior to ring fission.

The identification of metabolic intermediates is key to elucidating a degradation pathway. Based on pathways for analogous compounds, a hypothetical degradation route for this compound can be proposed, along with its likely metabolites.

The degradation could be initiated by a nitroreductase, producing 4,5-Dichloro-2-nitrosophenol and subsequently 4,5-Dichloro-2-hydroxylaminophenol . This intermediate could then be rearranged to form an aminodichlorophenol, or the original compound could undergo oxidative removal of the nitro group to form 4,5-Dichlorocatechol .

Alternatively, an initial oxidative attack could replace a chlorine atom with a hydroxyl group, a process seen in the degradation of 2,4,5-trichlorophenol, which forms 2,5-dichloro-p-hydroquinone. semanticscholar.org A similar monooxygenase attack on this compound could potentially lead to the formation of a chloronitrohydroquinone .

Subsequent steps would involve further dehalogenation and hydroxylation, leading to intermediates like chlorohydroquinone or benzenetriol , before the aromatic ring is cleaved. d-nb.infonih.gov The final aliphatic products would likely include compounds such as maleylacetate or β-ketoadipate , which are common intermediates in the degradation of aromatic compounds. nih.govnih.gov

Table 2: Plausible Metabolites in the Biodegradation of this compound

Proposed Metabolite Potential Precursor/Reaction Basis of Hypothesis (Analogous Pathways)
4,5-Dichloro-2-nitrosophenol Initial reduction of the nitro group Common first step in nitroaromatic reduction. frontiersin.org
4,5-Dichloro-2-hydroxylaminophenol Reduction of the nitroso group Second step in nitroaromatic reduction. frontiersin.orgnih.gov
4,5-Dichlorocatechol Oxidative denitration or hydroxylation of a dechlorinated phenol (B47542) Catechols are common intermediates in phenol degradation. d-nb.infonih.gov
Chlorohydroquinone Dechlorination and/or hydroxylation Identified as a key metabolite in 2-chloro-4-nitrophenol degradation. nih.govacs.org
Maleylacetate Ring cleavage of a catechol or hydroquinone intermediate Common ring-fission product entering central metabolism. nih.govnih.gov
Aromatic Ring Cleavage Pathways

Investigation of Anaerobic Biodegradation Pathways

Anaerobic biodegradation offers distinct advantages for the breakdown of highly chlorinated phenols. researchgate.net Under anaerobic conditions, the degradation of complex chlorophenols often proceeds through reductive dehalogenation, where chlorine atoms are removed from the aromatic ring, resulting in less chlorinated and more easily degradable intermediates. researchgate.net

For a compound like this compound, the anaerobic pathway would likely involve two primary initial steps: the reduction of the nitro group and reductive dehalogenation. The nitro group is typically reduced to an amino group, forming 4,5-dichloro-2-aminophenol. This step is crucial as it makes the aromatic ring more susceptible to further attack. Subsequently, sequential reductive dehalogenation would occur, removing the chlorine atoms one by one. This process would likely yield mono-chlorinated phenols and finally phenol itself, which can be further mineralized to methane (B114726) and carbon dioxide by various anaerobic microbial consortia. researchgate.net This step-wise dehalogenation has been observed in the anaerobic degradation of other polychlorinated phenols like pentachlorophenol (B1679276) (PCP). researchgate.net

Genetic and Enzymatic Basis of Biodegradation

The microbial breakdown of chloronitrophenols is facilitated by specific enzymes encoded by dedicated gene clusters. nih.govnih.gov The initial steps in the degradation of this compound are catalyzed by key enzymes that target the nitro and chloro substituents.

Nitroreductases : These enzymes catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is often an initial and critical step, as seen in the degradation of various nitroaromatic compounds. frontiersin.org This transformation reduces the toxicity of the compound and activates the aromatic ring for subsequent enzymatic attacks.

Monooxygenases and Dioxygenases : These enzymes are crucial for hydroxylating the aromatic ring and for cleaving it. Flavin-dependent monooxygenases can initiate the degradation by adding hydroxyl groups, which can lead to the removal of chlorine atoms. researchgate.net For example, the degradation of 2,4,5-trichlorophenol involves a two-component monooxygenase that hydroxylates the ring. researchgate.net After initial modifications, dioxygenases cleave the aromatic ring, a key step in mineralization. researchgate.netasm.org

Dehalogenases : These enzymes specialize in removing chlorine atoms from the aromatic ring, a process known as dehalogenation. d-nb.info

The genes encoding these enzymes are often found in clusters on plasmids or the bacterial chromosome. For instance, the mnp gene cluster is involved in the catabolism of 2-chloro-5-nitrophenol in Cupriavidus sp. frontiersin.org Similarly, the pnp gene cluster in Burkholderia sp. SJ98 is shared for the degradation of both p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP). researchgate.net Research on related compounds suggests that the genetic machinery for degrading this compound would likely involve a combination of genes encoding nitroreductases, monooxygenases, and dehalogenases.

Table 1: Key Enzyme Types in Chloronitrophenol Biodegradation

Enzyme ClassFunctionExample Substrate(s)Reference(s)
NitroreductaseReduction of nitro group to amino group2-chloro-5-nitrophenol frontiersin.org
MonooxygenaseHydroxylation of the aromatic ring, often leading to dehalogenation2,4,5-trichlorophenol, 4-chlorophenol d-nb.inforesearchgate.net
DioxygenaseCleavage of the aromatic ringp-nitrophenol, 3,5-dichlorocatechol d-nb.infoasm.org
DehalogenaseRemoval of chlorine atoms from the aromatic ringTetrachlorohydroquinone d-nb.info

Bioremediation Strategies for Contaminated Matrices

Bioremediation leverages microbial catabolic activity to clean up contaminated sites. numberanalytics.com For pollutants like this compound, strategies are designed to enhance the rate and extent of degradation by manipulating the microbial environment.

Bioaugmentation and biostimulation are two primary in-situ bioremediation approaches. numberanalytics.commdpi.com

Biostimulation : This technique involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. numberanalytics.comnumberanalytics.com Since polluted sites are often deficient in essential nutrients, biostimulation typically involves the addition of nitrogen and phosphorus sources. numberanalytics.comescholarship.org For aerobic degradation, oxygen availability is a common limiting factor, and amendments can be added to increase its supply. numberanalytics.com This approach is often effective for sites where a native degrading microbial population already exists. escholarship.orgfrontiersin.org

Bioaugmentation : This process involves the introduction of specific, pre-selected microbial strains or consortia with known degradative capabilities to a contaminated site. biosystemseurope.co.ukepa.govmedcraveonline.com This strategy is used when the indigenous microbial population lacks the ability to degrade the target contaminant or when the degradation rate is too slow. numberanalytics.com The success of bioaugmentation depends on the ability of the introduced microbes to survive, compete with the native flora, and remain active in the site's specific conditions. medcraveonline.com

For a site contaminated with this compound, a combined approach might be most effective. Biostimulation with nutrients could support a baseline of microbial activity, while bioaugmentation with a specialized bacterial strain, such as a Cupriavidus or Rhodococcus species, could specifically target the chlorinated nitrophenol for efficient breakdown. frontiersin.orgacs.org

Immobilized cell bioreactors are an effective ex-situ treatment technology where microorganisms are confined to or within a solid support matrix, such as sodium alginate or polyurethane foam. researchgate.netiwaponline.com This approach offers several advantages over using free-floating (suspended) cells, particularly for treating toxic compounds like chlorophenols. iwaponline.comnih.gov

The immobilization matrix protects the microbial cells from the high toxicity of the substrate, allowing them to tolerate and degrade much higher concentrations of the pollutant than they could in a suspended state. nih.gov This protection is due to mass transfer limitations within the support material, which creates a microenvironment with a lower, less toxic substrate concentration for the cells. nih.gov Studies have shown that immobilized cells are significantly more effective at degrading 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985) compared to suspended cells and exhibit a shorter lag phase before degradation begins. iwaponline.com

Immobilized cell systems can be operated continuously in various reactor configurations, including packed-bed or hollow-fiber membrane bioreactors, and the biocatalyst (the immobilized cells) can be reused multiple times, making the process more cost-effective. duke.eduascelibrary.orgresearchgate.net

Table 2: Studies on Chlorophenol Degradation Using Immobilized Cell Bioreactors

MicroorganismSupport MatrixTarget Compound(s)Key FindingReference(s)
Mixed CultureSodium Alginate2-chlorophenol, 2,4-dichlorophenolImmobilized cells showed enhanced removal and a decreased lag phase compared to suspended cells. iwaponline.com
Phanerochaete chrysosporiumWood Chips4-chlorophenol, 2,4-dichlorophenolFungus degraded 71-83% of 4-CP; inhibition by 2,4-DCP was observed and modeled. duke.edu
Rhodococcus rhodochrousk-carrageenan with Fe₃O₄ nanoparticles2-chlorophenol, 4-chlorophenol, 2,3-dichlorophenolImmobilized cells showed higher degradation efficiency than free cells and could be reused six times. researchgate.net
Pseudomonas putidaHollow Fiber Membrane4-chlorophenol (with phenol)Immobilized cells completely biotransformed high initial concentrations (up to 1000 mg/L 4-CP) that were toxic to suspended cells. nih.gov
Bioaugmentation and Biostimulation Techniques

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods proven to be effective for eliminating toxic and bio-resistant organic compounds. bioline.org.br These processes are characterized by the in-situ generation of highly powerful and non-selective oxidizing agents, primarily the hydroxyl radical (•OH). bioline.org.brmdpi.com

Mechanisms of Hydroxyl Radical Generation and Reaction with this compound

The central principle of AOPs is the production of hydroxyl radicals, which are among the most powerful oxidizing species known. mdpi.com These radicals can mineralize almost any organic pollutant into carbon dioxide, water, and inorganic ions. bioline.org.br There are several ways to generate •OH radicals:

Fenton and Photo-Fenton Processes : The classic Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce •OH radicals. mdpi.com This process can be enhanced with UV light (photo-Fenton), which accelerates radical generation.

Ozonation : Ozone (O₃) is a strong oxidant itself, but its decomposition in water, especially at alkaline pH, leads to the formation of even more reactive •OH radicals. bioline.org.br

UV/H₂O₂ : The photolysis of hydrogen peroxide with ultraviolet (UV) light cleaves the H₂O₂ molecule to generate two •OH radicals. encyclopedia.pub

Photocatalysis : Semiconductor materials like titanium dioxide (TiO₂) can generate •OH radicals when irradiated with UV light. The light excites electrons in the catalyst, which then react with water or hydroxide (B78521) ions on the catalyst's surface to form the radicals. encyclopedia.pub

Once generated, the hydroxyl radical is a non-selective oxidant that reacts rapidly with most organic compounds. bioline.org.br The reaction with an aromatic compound like this compound can proceed via two main mechanisms:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the molecule.

Electrophilic Addition : The radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.net This intermediate is unstable and undergoes further reactions, often involving oxygen, that lead to the opening of the aromatic ring. researchgate.net

This attack ultimately leads to the complete breakdown of the parent molecule. Studies on the ozonation of 4-chloro-2-nitrophenol have shown that degradation is much faster at alkaline pH, where the reaction is dominated by hydroxyl radicals, achieving over 99% removal in minutes. bioline.org.br AOPs represent a powerful tool for the rapid and complete destruction of persistent pollutants like this compound. nih.govbioline.org.br

Comparative Studies of Different AOP Systems

The efficacy of various AOPs in degrading chlorinated nitrophenols has been the subject of multiple comparative studies. The degradation efficiency is often evaluated by monitoring the reduction in the parent compound's concentration and the decrease in parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron salt (Fe²⁺), is a well-established AOP. omu.edu.tr The photo-Fenton process enhances the degradation rate by incorporating UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺ and generates additional hydroxyl radicals. researchgate.netscielo.br

In comparative studies involving a similar compound, 4-chloro-2-nitrophenol, the UV/Fenton process demonstrated the highest effectiveness in partial mineralization. researchgate.net The degradation trends for 4-chloro-2-nitrophenol followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. researchgate.net For the degradation of 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol, the photo-Fenton process achieved nearly 100% degradation, while the Fenton process alone resulted in approximately 70% degradation. researchgate.net The disappearance of the characteristic color of the nitrophenol solution indicates effective degradation. researchgate.net

Table 1: Comparative Degradation of Chlorinated Nitrophenols by Fenton and Photo-Fenton Processes

Compound Process Degradation Efficiency (%) Reference
4-chloro-2-nitrophenol Fenton < 70 researchgate.net
4-chloro-2-nitrophenol Photo-Fenton ~100 researchgate.net
2-chloro-4-nitrophenol Fenton ~70 researchgate.net
2-chloro-4-nitrophenol Photo-Fenton ~100 researchgate.net

UV-based AOPs, such as the combination of UV light with hydrogen peroxide (UV/H₂O₂) or with a semiconductor photocatalyst like titanium dioxide (UV/TiO₂), are also effective for degrading organic pollutants. conicet.gov.arnih.gov In the UV/H₂O₂ process, UV photolysis of H₂O₂ generates hydroxyl radicals. In UV/TiO₂ photocatalysis, UV irradiation of the TiO₂ catalyst creates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including •OH. ub.edu

For the degradation of 4-chloro-2-nitrophenol, the UV/TiO₂ process was found to be more effective than UV/H₂O₂. researchgate.net The addition of H₂O₂ to the UV/TiO₂ system can, in some cases, enhance degradation efficiency by acting as an electron acceptor. researchgate.net A comparative study on 2-nitrophenol (B165410) degradation showed that the Fe³⁺/H₂O₂/UV system was the most efficient among the tested UV-based processes. ijcrt.org

Ozonation is a powerful oxidation technique that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH. bioline.org.brscholaris.ca Combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly enhance the generation of hydroxyl radicals, leading to faster degradation rates. researchgate.netttu.ee

Studies on 4-chloro-2-nitrophenol have shown that ozonation is more effective at alkaline pH. bioline.org.brscholaris.ca At pH 9, a 99.64% conversion of 4-chloro-2-nitrophenol was achieved within the first 5 minutes of ozonation, compared to 77.35% at pH 3. bioline.org.brscholaris.ca The combination of ozone with other oxidants or UV light has been shown to be effective for the degradation of various nitrophenols. ttu.ee For instance, the O₃/H₂O₂/UV treatment exhibited the highest degradation rate for 2,4-dinitrophenol among ozone-based combinations. kirj.ee

UV-based Processes (UV/H2O2, UV/TiO2 Photocatalysis)

Optimization of AOP Parameters for Degradation Efficiency (e.g., pH, Oxidant Concentration, Catalyst Loading)

The efficiency of AOPs is highly dependent on several operational parameters. Optimizing these parameters is crucial for maximizing degradation rates and mineralization efficiency. eeer.orgrsc.org

pH: The solution pH is a critical factor influencing most AOPs. Fenton and photo-Fenton processes are most effective in acidic conditions, typically around pH 3, to prevent the precipitation of iron hydroxides and to maximize hydroxyl radical generation. scielo.breeer.org In contrast, ozonation efficiency for compounds like 4-chloro-2-nitrophenol increases with pH, as alkaline conditions promote the decomposition of ozone into more reactive hydroxyl radicals. bioline.org.brscholaris.ca For photocatalytic processes using TiO₂, the optimal pH can vary depending on the target compound and its surface charge properties relative to the catalyst. researchgate.netdoi.org

Oxidant Concentration: The concentration of oxidants such as H₂O₂ and ozone plays a significant role. An increase in oxidant concentration generally leads to a higher degradation rate up to an optimal point. eeer.org However, an excess of oxidant can have a detrimental effect. For example, excess H₂O₂ can act as a scavenger of hydroxyl radicals, thereby reducing the degradation efficiency. eeer.org The optimal molar ratio of H₂O₂ to the pollutant is a key parameter to be determined for processes like Fenton and UV/H₂O₂. conicet.gov.ar

Catalyst Loading: In heterogeneous photocatalysis, such as the UV/TiO₂ process, the amount of catalyst is a crucial parameter. The degradation rate typically increases with catalyst loading up to a certain concentration. researchgate.netdoi.org Beyond this optimal loading, the efficiency may decrease due to increased turbidity of the solution, which can scatter the UV light and reduce its penetration, as well as particle aggregation that reduces the available surface area for reaction. ijcrt.org

Table 2: Optimized Parameters for AOP Degradation of Nitrophenolic Compounds

Assessment of Mineralization and Detoxification Outcomes

The ultimate goal of AOPs is the complete mineralization of organic pollutants into harmless inorganic substances like carbon dioxide, water, and mineral acids. ttu.eeeeer.org Mineralization is typically assessed by measuring the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD). ijcrt.orgeeer.org

While high degradation of the parent compound can be achieved, complete mineralization is often more challenging. For instance, in the ozonation of 4-chloro-2-nitrophenol at pH 9, while over 99% of the parent compound was degraded, the TOC reduction was only 15.89%. bioline.org.br Similarly, in the Fenton treatment of 4-nitrophenol, 93.6% degradation was accompanied by a 60.3% TOC removal. eeer.org

Detoxification is another critical aspect of the treatment process. Even if the parent compound is degraded, the resulting intermediates may still be toxic. ttu.ee Toxicity assays, such as those using Daphnia magna, are employed to evaluate the toxicity of the treated effluent. ttu.eekirj.ee Studies have shown that AOPs like the Fenton process can lead to complete detoxification of dinitrophenol solutions. kirj.ee

Analysis of Degradation Intermediates and By-products in AOPs

Identifying the intermediate products formed during the degradation of this compound is essential for understanding the degradation pathway and ensuring the final effluent is safe. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. eeer.orgnih.gov

During the ozonation of 4-chloro-2-nitrophenol, chlorophenol has been identified as a main intermediate product. bioline.org.br The degradation of other chlorophenols and nitrophenols by various AOPs has been shown to produce a range of intermediates, including other chlorinated phenols, diols, and carboxylic acids. scielo.brnih.gov For example, the degradation of 2,4,6-trichlorophenol (B30397) by ZVI-activated peroxides led to intermediates such as 2,5-dichloro-benzene-1,4-diol and 2,3,6-trichloro-phenol. nih.gov The degradation of chloramphenicol, which contains a p-nitrophenyl group, by UV-based AOPs produced intermediates like 4-nitrobenzoic acid and 4-nitrophenol. mdpi.com The formation of these by-products highlights the complexity of the degradation pathways and the importance of ensuring complete mineralization.

Analytical Methodologies for the Detection and Quantification of 4,5 Dichloro 2 Nitrophenol

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for separating 4,5-dichloro-2-nitrophenol from complex sample mixtures, allowing for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of phenolic compounds like this compound. The development of an effective HPLC method involves careful optimization of several parameters to achieve good separation and sensitivity.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase (RP) columns, such as C18, are frequently used for the separation of nitrophenols. nih.govchromatographyonline.com Monolithic columns, like the Chromolith RP-18e, have also been shown to provide rapid and efficient separations. chromatographyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govchromatographyonline.comsielc.comsielc.com The pH of the buffer is a critical parameter that influences the retention time of acidic compounds like nitrophenols. chromatographyonline.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.comwaters.com

Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the maximum absorbance of the analyte for optimal sensitivity. nih.govchromatographyonline.com A photodiode array (DAD) detector can provide spectral information, aiding in peak identification. chromatographyonline.com

A study on the determination of phenol (B47542) and various nitrophenols in tap water utilized a monolithic C18 column with a mobile phase of acetonitrile and a 50 mM phosphate (B84403) buffer (pH 3.0). chromatographyonline.com This method allowed for the separation of all analytes in under 3.5 minutes. chromatographyonline.com

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful technique for the analysis of phenols, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analytes. epa.gov

Method development in GC involves:

Column Selection: Fused-silica capillary columns with various stationary phases, such as DB-5 or RTx-50, are commonly employed. epa.govsigmaaldrich.com The choice of column polarity is crucial for resolving complex mixtures of phenols. epa.gov

Derivatization: To analyze non-volatile phenols by GC, they are often converted into more volatile derivatives. Common derivatization agents include diazomethane (B1218177) (to form methylated phenols) or pentafluorobenzyl bromide (PFBBr) (to form pentafluorobenzyl ethers). epa.gov However, some dinitrophenols may not derivatize effectively with PFBBr. epa.gov

Detection: A Flame Ionization Detector (FID) is suitable for underivatized phenols and their methylated derivatives, while an Electron Capture Detector (ECD) is used for the PFB ethers. epa.gov

EPA Method 8041A provides guidance for the GC analysis of phenols, including the use of both single-column and dual-column/dual-detector approaches for confirmation. epa.gov The method also details procedures for derivatization with diazomethane and PFBBr. epa.gov

Coupled Techniques (e.g., GC-MS, LC-MS) for Identification and Confirmation

For unambiguous identification and confirmation of this compound, chromatographic techniques are often coupled with mass spectrometry (MS).

GC-MS: This technique combines the separation power of GC with the highly specific detection of MS. It is a standard method for the analysis of semi-volatile organic compounds. epa.govshimadzu.com EPA Method 8270D is a widely used GC-MS method for determining the concentration of semivolatile organic compounds in various matrices. epa.gov The mass spectrometer provides detailed structural information, allowing for confident identification of the analyte. researchgate.net Field-portable GC-MS systems are also being developed for rapid, on-site screening of phenols. scientificsolutions1.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly used for the analysis of polar pesticides and their metabolites, including nitrophenols, in environmental and biological samples. nih.govnelac-institute.orgaffinisep.esjasco-global.com This technique offers high sensitivity and selectivity, often eliminating the need for derivatization. nelac-institute.org Methods have been developed for the simultaneous determination of multiple pesticide biomarkers in human urine using LC-MS/MS. nih.gov

Table: Comparison of Coupled Analytical Techniques

Technique Advantages Disadvantages Common Applications
GC-MS High separation efficiency, established libraries for identification. shimadzu.com Often requires derivatization for polar analytes. epa.gov Analysis of semi-volatile organic compounds in environmental samples. epa.gov

| LC-MS/MS | High sensitivity and selectivity, suitable for polar and non-volatile compounds without derivatization. nih.govnelac-institute.org | Matrix effects can be more pronounced. | Analysis of pesticide residues and other contaminants in water and biological fluids. nih.govjasco-global.com |

Spectroscopic Characterization Methods (e.g., UV-Vis, FTIR, NMR) for Structural Elucidation of Degradation Products

Spectroscopic techniques are indispensable for elucidating the structure of this compound and its degradation products.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule and is often used for quantitative analysis in conjunction with chromatography. nih.govchromatographyonline.com The position of the absorption maximum can give clues about the chromophoric system of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. Expected peaks for a compound like this compound would include stretches for the O-H (phenolic), N-O (nitro), and C-Cl bonds. vulcanchem.com This technique is valuable for identifying changes in functional groups during degradation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the complete chemical structure of organic molecules. ambeed.com They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the precise identification of isomers and degradation products.

Studies on the degradation of nitrophenols often employ these spectroscopic methods to identify the intermediate and final products of the breakdown process. researchgate.netfrontiersin.org For example, the degradation of 2-chloro-5-nitrophenol (B15424) was studied, and intermediates were identified using these techniques. frontiersin.org

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound from complex environmental matrices like water, soil, and sludge, and to remove interfering substances. windows.net

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting organic compounds from aqueous samples using an immiscible organic solvent. synectics.net The pH of the water sample is typically adjusted to optimize the partitioning of the acidic phenol into the organic phase. synectics.net

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its lower solvent consumption, higher recovery, and potential for automation. chromatographyonline.comaffinisep.eswindows.net Sorbent materials like C18 or polymeric phases are used to retain the analyte from the sample, which is then eluted with a small volume of an organic solvent. chromatographyonline.com SPE is widely used for the pre-concentration of phenols from water samples before HPLC or GC analysis. chromatographyonline.comjasco-global.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. researchgate.net It is a simple and effective method for sample preparation, particularly for GC analysis. researchgate.net

Extraction of Solid Samples: For soil and sludge, methods like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction are employed using appropriate organic solvents. synectics.net

The choice of extraction method depends on the sample matrix, the target analyte concentration, and the subsequent analytical technique. windows.netsynectics.net

Table: Common Sample Preparation Techniques

Technique Principle Environmental Matrix Advantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. synectics.net Water Simple, well-established.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted. chromatographyonline.comwindows.net Water High concentration factor, reduced solvent use, automation possible. affinisep.eswindows.net
Solid-Phase Microextraction (SPME) Adsorption of analyte onto a coated fiber. researchgate.net Water Solvent-free, simple. researchgate.net

| Soxhlet/Ultrasonic Extraction | Continuous or assisted extraction with an organic solvent. synectics.net | Soil, Sludge | Effective for solid matrices. |

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of analytical data, methods for determining this compound must be rigorously validated. ccme.ca Quality assurance (QA) and quality control (QC) protocols are essential components of environmental monitoring programs. ccme.ca

Key validation parameters include:

Linearity: Demonstrates that the analytical response is proportional to the analyte concentration over a specific range. chromatographyonline.comjasco-global.comresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using fortified samples. chromatographyonline.comresearchgate.net Recoveries in the range of 90-112% have been reported for HPLC methods for phenols. chromatographyonline.com

Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD) or coefficient of variation (CV). chromatographyonline.comresearchgate.net Intraday and interday precision values of less than 15% are typically considered acceptable. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net These are crucial for assessing trace levels of contamination.

Regulatory guidelines, such as those from the EPA, provide specific QC requirements, including the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates to monitor the performance of the analytical method. epa.gov The use of internal standards and surrogates helps to correct for variations in extraction efficiency and instrument response. nih.govchromatographyonline.com

Structure Activity Relationship Sar Investigations of 4,5 Dichloro 2 Nitrophenol and Analogues

Correlation of Molecular Structure with Environmental Transformation Rates

The environmental transformation of chlorinated nitrophenols is significantly influenced by their molecular structure. The presence and position of chlorine atoms and the nitro group on the aromatic ring affect the compound's susceptibility to various degradation processes, such as microbial degradation and photodegradation.

Studies have shown that the degradation of nitrophenols can be influenced by the surrounding environmental conditions. For instance, the degradation of 4-chloro-2-nitrophenol (B165678) via ozonation is more effective in alkaline conditions. bioline.org.br The rate of degradation, indicated by the pseudo-first-order rate constant, is considerably higher at an alkaline pH compared to acidic or neutral conditions. bioline.org.br This suggests that the ionized form of the nitrophenol is more reactive towards ozone.

Microbial degradation is a key transformation pathway for many organic pollutants. Certain microbial strains have been shown to utilize chlorinated nitrophenols as a source of carbon and nitrogen. For example, some bacteria can degrade 2,5-dichloro-4-nitrophenol (B1581652). The degradation process often involves enzymatic reactions, such as those catalyzed by monooxygenases, which can convert the parent compound into less harmful substances. The structure of the compound, including the position of the chloro and nitro groups, plays a crucial role in its recognition and transformation by these microbial enzymes.

Photodegradation is another important transformation process for nitrophenols in the environment. The presence of nitrate (B79036) and nitrite (B80452) in sunlit surface waters can lead to the photonitration of phenolic compounds. researchgate.net The transformation of 4-nitrophenol (B140041) under UV light in the presence of hypochlorous acid can lead to the formation of chlorinated byproducts, such as 2-chloro-4-nitrophenol (B164951). mdpi.com This highlights how environmental factors can interact with the molecular structure to drive transformation reactions.

The persistence of these compounds in the environment is also linked to their structure. The electron-withdrawing nature of both nitro and chloro groups can make the aromatic ring more resistant to electrophilic attack, which is a common step in many degradation pathways. The half-life of nitrophenols in the environment can vary significantly depending on the medium, with slower degradation observed in deep soil and groundwater compared to surface water. llojibwe.org

Quantitative Structure-Activity Relationships (QSAR) for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the ecotoxicity of chemicals based on their molecular structure. These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its biological activity. ecetoc.org For halogenated nitrophenols, QSAR studies have provided insights into how specific structural features contribute to their toxicity towards various organisms.

Influence of Halogenation and Nitro Group Position on Biological Activity

The type, number, and position of halogen substituents and the nitro group on the phenol (B47542) ring are critical determinants of biological activity. Systematic studies on mononitrophenols containing halogens have revealed that the relative positioning of these groups significantly impacts toxicity. For instance, phenols with a nitro group in the para-position and a halogen atom in the meta-position often exhibit higher toxicity to certain aquatic organisms. glfc.org The addition of more than two halogen atoms can lead to a pronounced increase in toxicity to fish. glfc.org

The position of the nitro group itself is crucial. Nitro groups in the para-position can enhance the acidity of the phenolic group through resonance effects, which can influence biological activity. glfc.org In contrast, nitro groups in the ortho-position can form intramolecular hydrogen bonds with the hydroxyl group, which also affects the molecule's properties and toxicity. glfc.org Studies on chalcones have also shown that the position of the nitro group plays an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com

The type of halogen also modulates toxicity. For example, in a study of halogenated Schiff bases, both chloro and bromo derivatives were synthesized to evaluate their antidiabetic and antioxidant activities. nih.gov In some cases, the specific halogen type (e.g., chlorine vs. bromine) did not appear to significantly influence the biological activity of nitrostilbenes, suggesting other factors might be more dominant in the mechanism of action for those compounds. uniroma1.it

The following table summarizes the influence of substituent positions on the biological activity of some halogenated nitrophenols.

Compound Substituent Positions Observed Biological Activity/Toxicity
3-Trifluoromethyl-4-nitrophenol 3-CF3, 4-NO2 Selectively toxic to lampreys. glfc.org
2,4-Dinitrophenol (B41442) 2,4-(NO2)2 Toxic, but not significantly selective between lampreys and fish. glfc.org
2,6-Diiodo-4-nitrophenol (B1216091) 2,6-I2, 4-NO2 High developmental toxicity to marine polychaetes. nih.gov
2,6-Dichloro-4-nitrophenol 2,6-Cl2, 4-NO2 Moderate developmental toxicity to marine polychaetes. nih.gov

Role of Electronic and Steric Parameters in Activity Modulation

Electronic and steric parameters are key descriptors in QSAR models for predicting the toxicity of halogenated nitrophenols. Electronic parameters, such as the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO), provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govmdpi.com Steric parameters describe the size and shape of the molecule, which are important for its ability to bind to biological targets like enzymes. researchgate.net

The hydrophobicity of a molecule, often represented by the octanol-water partition coefficient (log K_ow), is another critical parameter. jst.go.jp A higher log K_ow value indicates greater lipid solubility, which can enhance the partitioning of the compound into biological membranes, a key step in exerting toxic effects. jst.go.jp For many phenols, toxicity shows a strong dependence on hydrophobicity. jst.go.jp

The acidity of the phenol, represented by its pKa value, also plays a significant role. The degree of ionization at a given pH affects the compound's ability to cross biological membranes and interact with cellular components. jst.go.jp Generally, the unionized form of a phenol is considered more toxic as it can more easily penetrate cell membranes. jst.go.jp

QSAR models have been developed that incorporate these parameters to predict the toxicity of substituted phenols to various organisms, such as the aquatic ciliate Tetrahymena pyriformis. mdpi.com These models often show that a combination of hydrophobicity and electronic descriptors provides the best correlation with toxicity. mdpi.com For instance, a QSAR study on the developmental toxicity of halogenated disinfection byproducts to a marine polychaete established a relationship involving log P, pKa, E_LUMO, and E_HOMO. nih.gov

The table below provides examples of parameters used in QSAR studies of nitrophenols.

Parameter Description Relevance to Toxicity
log K_ow Octanol-water partition coefficient Represents hydrophobicity and the ability to partition into biological membranes. jst.go.jp
pKa Acid dissociation constant Determines the degree of ionization at a given pH, affecting membrane transport. jst.go.jp
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons (electrophilicity). nih.govmdpi.com
E_HOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons (nucleophilicity). nih.gov
Hammett constant (σ) Electronic effect of substituents Reflects the influence of substituents on the charge distribution within the molecule. jst.go.jp

Structure-Enzyme Interaction Studies Relevant to Degradation

The biodegradation of 4,5-dichloro-2-nitrophenol and its analogues is heavily dependent on specific interactions with microbial enzymes. These interactions are governed by the structural and electronic properties of the substrate molecule, which determine whether it can fit into the enzyme's active site and undergo catalysis.

Flavin-dependent monooxygenases are a key class of enzymes involved in the degradation of nitrophenols. nih.gov These enzymes catalyze the initial hydroxylation of the aromatic ring, a critical step in the degradation pathway. For example, p-nitrophenol monooxygenase (PnpA1) can hydroxylate p-nitrophenol and also shows activity towards 2-chloro-4-nitrophenol. nih.gov The structure of the enzyme's active site, including specific amino acid residues, dictates its substrate selectivity. nih.gov For instance, site-directed mutagenesis studies have identified residues like Arg100 and His293 as being directly involved in catalysis, while the bulky side chain of Val292 is thought to position the substrate correctly for reaction. nih.govresearchgate.net

The degradation pathways can differ based on the specific enzyme and substrate. In some Gram-positive bacteria, the degradation of p-nitrophenol and 2-chloro-4-nitrophenol proceeds via the formation of hydroxyl-1,4-benzoquinone. nih.gov The enzyme first oxidizes p-nitrophenol to 4-nitrocatechol, which is then further oxidized. nih.gov In the case of 2-chloro-4-nitrophenol, the enzyme catalyzes its oxidation to chloro-1,4-benzoquinone, which is then converted to hydroxyl-1,4-benzoquinone through hydrolytic dechlorination. nih.gov

Other monooxygenases, such as 2,4,5-trichlorophenol (B144370) 4-monooxygenase (TftD) and 2,4,6-trichlorophenol (B30397) 4-monooxygenase (TcpA), are involved in the degradation of highly chlorinated phenols. researchgate.net These enzymes also exhibit specificity in their substrate range and the products they form. For example, TftD oxidizes 2,4,5-trichlorophenol to 2,5-dichlorobenzoquinone. researchgate.netwsu.edu

The interaction between the chlorinated nitrophenol and the enzyme is a highly specific process. The size, shape, and electronic charge distribution of the substrate must be complementary to the enzyme's active site for efficient binding and catalysis to occur. The presence of multiple chlorine atoms, as in this compound, presents a unique substrate for these enzymes, and its degradation pathway is likely to be influenced by the specific steric and electronic constraints imposed by this substitution pattern.

Comparative SAR Analyses with Other Halogenated Nitrophenols

Comparative Structure-Activity Relationship (SAR) analyses of different halogenated nitrophenols provide valuable insights into the general principles governing their biological activity and environmental fate. By comparing compounds with varying numbers and positions of halogen and nitro groups, it is possible to discern trends in toxicity and reactivity.

A study on the developmental toxicity of various halogenated disinfection byproducts in a marine polychaete revealed a clear ranking of toxicity. nih.gov For example, 2,6-diiodo-4-nitrophenol was found to be more toxic than 2,6-dibromo-4-nitrophenol, which in turn was more toxic than 2,6-dichloro-4-nitrophenol. nih.gov This suggests that for this particular endpoint and class of compounds, the toxicity increases with the atomic weight of the halogen at the 2 and 6 positions.

In general, the toxicity of phenols is influenced by their hydrophobicity (log K_ow) and acidity (pKa). jst.go.jp However, for highly reactive compounds like many nitrophenols, other factors such as their ability to uncouple oxidative phosphorylation or their electrophilic reactivity become more important. glfc.org The position of the nitro group is a key factor; 4-nitrophenols are often more toxic than 2-nitrophenols. glfc.org The presence of halogens generally increases the lipophilicity and, consequently, the toxicity of nitrophenols. uniroma1.it

QSAR studies have been instrumental in these comparative analyses. By developing models that can predict the toxicity of a range of substituted phenols, it is possible to identify the most influential molecular descriptors. mdpi.com For instance, a study on the toxicity of various aromatic compounds to Tetrahymena pyriformis divided the compounds into groups based on the presence of nitro and/or halogen substituents to develop more specific QSAR models. mdpi.com

The following table presents a comparative overview of different halogenated nitrophenols and their properties or observed effects, illustrating the principles of SAR.

Compound Key Structural Features Comparative Toxicity/Activity
4-Nitrophenol One nitro group, no halogens Baseline compound for comparison. glfc.org
2-Chloro-4-nitrophenol One chlorine ortho to hydroxyl, nitro para A known transformation product of 4-nitrophenol, often more toxic than the parent compound. mdpi.com
2,4-Dichlorophenol (B122985) Two chlorines, no nitro group Used for comparison to understand the contribution of the nitro group to toxicity. nih.gov
2,4-Dichloro-6-nitrophenol (B1219690) Two chlorines, one nitro group Included in lists of potentially harmful organochlorines. gesamp.org
2,6-Dichloro-4-nitrophenol Two chlorines flanking the hydroxyl group, nitro para Shows moderate developmental toxicity. nih.gov
2,4,5-Trichlorophenol Three chlorines, no nitro group Substrate for specific degrading enzymes like TftD monooxygenase. researchgate.net

These comparative analyses underscore that while general trends can be identified, the specific biological activity of a compound like this compound is a result of the unique interplay of its structural features, including the ortho-nitro group and the vicinal chlorine atoms at the 4 and 5 positions.

Theoretical and Computational Chemistry Studies on 4,5 Dichloro 2 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. x-mol.com It is often favored for its balance of accuracy and computational efficiency. science.gov DFT calculations can determine the optimized geometry of 4,5-dichloro-2-nitrophenol, revealing bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Furthermore, DFT is employed to calculate the distribution of electron density, which is crucial for understanding chemical reactivity. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with other chemical species. While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, the methodology remains a standard approach for characterizing similar nitroaromatic compounds. researchgate.netacs.org

Table 1: Illustrative Geometrical Parameters for a Phenolic Compound Calculated via DFT (Note: This table is a representative example of data obtained from DFT calculations and is not specific to this compound due to a lack of published data.)

ParameterBond/AngleCalculated Value
Bond LengthC-O~1.36 Å
Bond LengthO-H~0.97 Å
Bond LengthC-N~1.47 Å
Bond LengthC-Cl~1.74 Å
Bond AngleC-O-H~109°
Dihedral AngleC-C-N-O~0° or ~180°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: This table is a representative example. Specific HOMO-LUMO data for this compound is not available in the searched literature.)

ParameterValue (eV)Implication
EHOMO-7.5Electron-donating ability
ELUMO-2.1Electron-accepting ability
Energy Gap (ΔE)5.4Chemical reactivity and stability
Electronegativity (χ)4.8Tendency to attract electrons
Chemical Hardness (η)2.7Resistance to change in electron configuration

Density Functional Theory (DFT) Applications

Molecular Docking and Simulation Studies of Biotic and Abiotic Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is most commonly used in drug design to predict the interaction between a small molecule ligand and a protein receptor. The method involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

For a compound like this compound, molecular docking could be employed to investigate its potential biological activity by simulating its interaction with specific enzymes or protein receptors. For instance, it could be docked into the active site of bacterial enzymes to explore potential antimicrobial mechanisms or into human proteins to assess potential toxicity pathways. To date, specific molecular docking studies featuring this compound as the ligand are not prominent in scientific databases.

Table 3: Illustrative Molecular Docking Results for a Phenolic Ligand with a Target Protein (Note: This table is a representative example of data obtained from molecular docking simulations and is not based on actual results for this compound.)

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Bacterial Tyrosinase-7.2HIS244, VAL283Hydrogen Bond, Hydrophobic
Human Serum Albumin-6.5LYS199, ARG222Hydrogen Bond, Electrostatic
Cytochrome P450-8.1PHE215, LEU367Pi-Pi Stacking, Hydrophobic

Computational Prediction of Degradation Pathways and Intermediate Stability

Computational chemistry is instrumental in predicting the environmental fate of pollutants. Theoretical calculations can map out potential degradation pathways, identify reaction intermediates, and calculate the activation barriers for different transformation steps. This is particularly relevant for persistent organic pollutants.

A significant theoretical finding identified this compound as a potential degradation product in the atmosphere. A 2015 study using quantum chemistry methods investigated the atmospheric oxidation of 3,3′,4,4′,5-pentachlorobiphenyl (PCB126), a highly toxic polychlorinated biphenyl, initiated by hydroxyl (OH) radicals. The calculations predicted a complex reaction mechanism leading to various smaller, oxidized molecules. Among the predicted products of this atmospheric breakdown was this compound. This finding highlights a potential environmental source of the compound, formed from the degradation of other widespread pollutants. The use of computational models in this study was crucial for elucidating a complex reaction network that would be difficult to fully characterize through experimental means alone.

Table 4: Computationally Predicted Degradation Pathway Leading to this compound

Parent CompoundInitiating SpeciesComputational MethodKey Predicted ProductSource
3,3′,4,4′,5-pentachlorobiphenyl (PCB126)Hydroxyl Radical (•OH)Quantum Chemistry (DFT) & RRKM TheoryThis compound

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

4,5-Dichloro-2-nitrophenol (4,5-DCNP) is a chlorinated nitrophenolic compound with the molecular formula C₆H₃Cl₂NO₃. echemi.comscbt.com It exists as a yellow solid with a melting point of 82-82.5°C and a boiling point of 274°C at 760 mmHg. echemi.comsigmaaldrich.com This compound is utilized in the synthesis of other chemicals, such as dimethylpropanthioates, which act as CETP inhibitors, and in the improved synthesis of hydroxyindoles. chemicalbook.com

The synthesis of 4,5-DCNP can be achieved by the nitration of 3,4-dichlorophenol (B42033) using fuming nitric acid in the presence of concentrated sulfuric acid and dichloromethane. echemi.com Another synthetic route involves the reaction of 4-bromo-2,5-dichlorophenol (B52177) with nitric acid and sodium nitrite (B80452) in sulfuric acid, which proceeds through dechlorination and rearrangement.

From an environmental perspective, chlorinated nitrophenols like 4,5-DCNP are recognized as pollutants due to their persistence and potential toxicity. solubilityofthings.com Research has shown that these compounds can be degraded through various physical and biological methods.

Key Physicochemical Properties of this compound:

Property Value
Molecular Formula C₆H₃Cl₂NO₃ echemi.comscbt.com
Molecular Weight 208.00 g/mol echemi.comscbt.com
Melting Point 82-82.5℃ echemi.comsigmaaldrich.com
Boiling Point 274°C at 760 mmHg echemi.comsigmaaldrich.com

| Density | 1.7±0.1 g/cm³ echemi.com |

Perspectives on Integrated Remediation Strategies and Environmental Management

Effective management and remediation of sites contaminated with 4,5-DCNP will likely require an integrated approach that combines multiple technologies.

Sequential Treatment Trains: A promising strategy involves a sequential treatment train, for example, using a physical or chemical method like adsorption or AOPs to reduce high concentrations of 4,5-DCNP, followed by a biological treatment step (bioremediation) to mineralize the remaining compound and its less toxic byproducts. nih.govtidjma.tn This approach can be more cost-effective and efficient than a single technology.

In Situ Remediation: For contaminated soil and groundwater, in situ remediation techniques are often preferred. This could involve bioaugmentation, the introduction of specific microorganisms to the contaminated site, or biostimulation, the addition of nutrients to enhance the activity of indigenous degrading microbes. tidjma.tn Combining these with in situ chemical oxidation (ISCO) could further enhance cleanup efficiency.

Sustainable and Green Remediation: Future environmental management strategies should prioritize sustainable and green remediation technologies. This includes the use of mycoremediation (fungi-based remediation) and phytoremediation (plant-based remediation), which are generally more environmentally friendly and have a lower carbon footprint. mdpi.com For instance, some fungi have shown the ability to degrade halogenated nitroaromatic compounds. mdpi.com

Monitoring and Risk Assessment: Long-term monitoring of contaminated sites is crucial to assess the effectiveness of remediation efforts and to detect any potential rebound of contaminant concentrations or the formation of harmful byproducts. cdc.gov This data is essential for robust risk assessment and for ensuring the long-term protection of human health and the environment.

Q & A

Q. How can researchers synthesize 4,5-Dichloro-2-nitrophenol with high purity?

To synthesize this compound, begin by consulting synthetic protocols via SciFinder or Reaxys, focusing on nitration and halogenation steps. Key parameters include controlled reaction temperatures (e.g., avoiding exothermic decomposition) and stoichiometric ratios of chlorinating agents. Post-synthesis, purify using column chromatography with silica gel and validate purity via HPLC (>99% purity, using standards from environmental analysis kits as in ). Monitor reaction intermediates with TLC and confirm final structure via NMR and FTIR .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • FTIR : Identify nitro (1520–1350 cm⁻¹) and phenolic O–H (3200–3600 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and chlorine-substituted carbons.
  • X-ray crystallography : Resolve crystal packing and substituent positions (monoclinic systems, e.g., space group C2/c as in ). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

Follow OSHA guidelines for nitrophenol derivatives:

  • Use PPE (nitrile gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation (toxicokinetic risks noted in ).
  • Store in airtight containers at 2–8°C, segregated from reducing agents.
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated nitrophenols be resolved?

Address discrepancies (e.g., bond angles, space groups) by:

  • Re-measuring diffraction data with synchrotron sources to improve resolution.
  • Applying density functional theory (DFT) to compare experimental vs. computational lattice parameters.
  • Cross-referencing with databases like the Cambridge Structural Database (CSD) for analogous compounds (e.g., 3,5-dichlorophenol in ) .

Q. What advanced analytical methods detect trace this compound in environmental matrices?

Optimize detection using:

  • GC-MS : Derivatize with BSTFA to enhance volatility; use a DB-5MS column (30 m × 0.25 mm).
  • HPLC-UV : Employ a C18 column with a methanol/water gradient (λ = 280 nm).
  • LC-MS/MS : Use MRM transitions (e.g., m/z 218 → 182 for quantification). Validate against certified reference materials (e.g., Environmental Analysis Standards in ) .

Q. How do substituent positions influence the reactivity of dichloronitrophenol isomers?

Investigate via:

  • Electrophilic aromatic substitution (EAS) studies : Compare reaction rates of 4,5-dichloro vs. 2,4-dichloro isomers with HNO₃/H₂SO₄.
  • Computational modeling : Calculate Fukui indices to predict regioselectivity (e.g., Gaussian software for electron density maps).
  • Kinetic isotope effects : Use deuterated analogs (e.g., 4-nitrophenol-d₄ in ) to probe mechanism .

Q. What computational approaches predict the environmental fate of this compound?

Apply:

  • QSAR models : Correlate logP (2.8 predicted) with bioaccumulation potential.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1 metabolism pathways in ).
  • COSMOtherm : Estimate soil sorption coefficients (Koc) using conductor-like screening models .

Methodological Notes

  • Contradictory Data : Resolve discrepancies in toxicokinetic studies ( vs. 14) by conducting interspecies comparisons (rodent vs. human liver microsomes) and measuring placental transfer rates via LC-MS/MS.
  • Advanced Purification : For trace impurities, use preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (acetonitrile/0.1% formic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.